molecular formula C7H8O4 B12281362 (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B12281362
M. Wt: 156.14 g/mol
InChI Key: YWHQIVJPIBHBSV-MCZAYYIJSA-N
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Description

(1R,4R)-3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-3-oxo-2-oxabicyclo[221]heptane-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4?,5-/m1/s1

InChI Key

YWHQIVJPIBHBSV-MCZAYYIJSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C(=O)O2)C(=O)O

Canonical SMILES

C1C2CC(C1C(=O)O2)C(=O)O

Origin of Product

United States

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